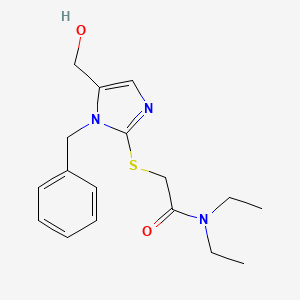

![molecular formula C24H26O5 B2417980 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one CAS No. 159647-66-2](/img/structure/B2417980.png)

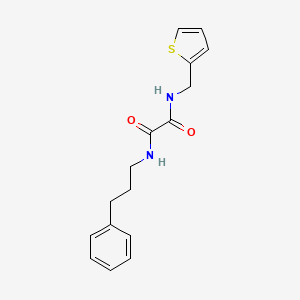

3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one, also known as apigenin, is a flavonoid compound found in many plants, including parsley, chamomile, and celery. Apigenin has been studied extensively for its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Aplicaciones Científicas De Investigación

Use in Sensors

Gold Nanoflowers (GNFs) have been used as markers for immunosensors, providing higher sensitivity gains than commonly used spherical gold nanoparticles .

Biomedical Applications

Graphene and its derivatives, including GNFs, have shown promising results in several areas of science, including drug delivery systems, biosensors, and imaging systems .

Functional Polymer Matrix Composites

GNFs have emerged as a promising nanofiller for functional polymer matrix composites, which are widely used in sensors, fire retardants, and energy storage .

Anticancer Activity

Compounds similar to GNF-Pf-727 have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia .

Detection of Carcinogenic Lead

Certain derivatives of the compound have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

Flavoring Substance

Although not directly related to GNF-Pf-727, similar compounds have been used as flavoring substances in specific categories of food .

Mecanismo De Acción

Target of Action

The primary target of GNF-Pf-727 is the PfMFR3 protein, an orphan apicomplexan transporter . This protein is predicted to be a member of the major facilitator superfamily (MFS) and is involved in drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

GNF-Pf-727 interacts with its target, PfMFR3, by binding to it . This interaction leads to changes in the function of PfMFR3, which in turn affects the sensitivity of the parasite to certain antimalarial compounds .

Biochemical Pathways

The interaction of GNF-Pf-727 with PfMFR3 affects the mitochondrial transport pathways . This interaction leads to decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action .

Result of Action

The binding of GNF-Pf-727 to PfMFR3 results in decreased sensitivity to certain antimalarial compounds . This suggests that GNF-Pf-727 may play a role in modulating drug resistance in parasites.

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2-ethyl-7-propan-2-yloxy-6-propylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O5/c1-5-7-15-10-17-21(12-20(15)28-14(3)4)29-18(6-2)23(24(17)25)16-8-9-19-22(11-16)27-13-26-19/h8-12,14H,5-7,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEYPMLQVLNTRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2417897.png)

![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)

![6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417906.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazine](/img/structure/B2417908.png)

![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)

![2-[(3-Methylpentan-2-yl)amino]ethan-1-ol](/img/structure/B2417910.png)

![5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417911.png)

![3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2417915.png)